molecular formula C9H14O2 B091185 Spiro[2.5]octane-1-carboxylic Acid CAS No. 17202-86-7

Spiro[2.5]octane-1-carboxylic Acid

Cat. No.: B091185
CAS No.: 17202-86-7
M. Wt: 154.21 g/mol
InChI Key: MWCFUPYBGQILOY-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-1-carboxylic acid is a bicyclic compound featuring a spiro junction between a cyclopropane and a cyclohexane ring, with a carboxylic acid substituent at position 1 (Figure 1). Its molecular formula is C₉H₁₂O₃, and molecular weight is 168.19 g/mol . The spiro architecture imposes significant steric constraints, influencing its reactivity and stability. For instance, electron ionization mass spectrometry (EIMS) studies reveal fragmentation at the spiro junction, generating peaks corresponding to losses of substituents like ArN₂CO or ArN₂CO₂ . This compound has garnered attention in medicinal chemistry, particularly as a building block for prostaglandin receptor antagonists, as seen in the structurally complex derivative rac-(55R)-4-oxo-7,4-trifluoromethyl-3,5,6-diaza-1,7(1)-dibenzena-5(5,6)-spiro[2.5]octana-2(1,1)-cyclopropanaheptaphane-14-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of spiro[2.5]octane-1-carbonitrile followed by hydrolysis can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spiro[2.5]octane-1,2-dione, while reduction can produce spiro[2.5]octane-1-methanol .

Mechanism of Action

The mechanism of action of spiro[2.5]octane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Spiro[2.5]octane-1-carboxylic acid belongs to a broader class of spirocyclic and bicyclic carboxylic acids. Below is a detailed comparison with structurally analogous compounds:

Spiro[2.3]hexane-1-carboxylic Acid

  • Molecular Formula : C₆H₈O₂
  • Molecular Weight : 128.13 g/mol
  • Key Differences :
    • Smaller spiro system (cyclopropane fused to cyclopropane vs. cyclopropane fused to cyclohexane).
    • Lower boiling point (210–223°C) and higher water solubility (7,694–12,638 mg/L) compared to this compound .
  • Applications : Used in synthetic intermediates due to its compact rigidity .

6-Oxathis compound

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Key Differences :
    • Incorporates an oxygen atom in the cyclohexane ring, enhancing polarity.
    • Higher purity specifications (≥97%) and storage requirements (2–8°C) for pharmaceutical applications .
  • Applications : A key building block in protein degraders .

Bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Molecular Formula : C₆H₈O₂
  • Molecular Weight : 128.13 g/mol
  • Key Differences: Non-spiro bicyclic structure with bridgehead carboxylic acid. Exhibits superior metabolic stability in drug design compared to spiro analogs .

1-Cyano-6-azathis compound Hydrochloride

  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.68 g/mol
  • Key Differences: Nitrogen atom in the spiro ring and cyano substituent increase electrophilicity. Used in peptide mimetics and kinase inhibitors .

Data Tables

Table 1. Structural and Physical Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Water Solubility (mg/L)
This compound C₉H₁₂O₃ 168.19 17202-86-7 N/A N/A
Spiro[2.3]hexane-1-carboxylic Acid C₆H₈O₂ 128.13 17202-56-1 210–223 7,694–12,638
6-Oxathis compound C₈H₁₂O₃ 156.18 909406-73-1 N/A N/A
Bicyclo[1.1.1]pentane-1-carboxylic Acid C₆H₈O₂ 128.13 1459-96-7 N/A N/A

Research Findings and Trends

  • Synthetic Challenges: Spiro[2.5]octane derivatives often require specialized routes, such as photochemical cyclization or tetracyano precursors, to construct the strained spiro framework .
  • Pharmaceutical Relevance : The spiro architecture is prized for mimicking peptide backbones while resisting enzymatic degradation, as seen in the prostaglandin antagonist from WHO’s 2023 INN list .

Biological Activity

Spiro[2.5]octane-1-carboxylic acid is a bicyclic organic compound characterized by its unique spiro structure, where two rings share a single carbon atom. This configuration imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. Although the specific biological activities of this compound have not been extensively documented, preliminary studies suggest potential therapeutic applications, particularly in anticancer and neuroprotective domains.

  • Molecular Formula : C8H12O2
  • Molecular Weight : Approximately 154.21 g/mol
  • Structure : The spirocyclic framework enhances the compound's stability and reactivity, facilitating its use as an intermediate in various chemical reactions.

Biological Activity Overview

Research indicates that compounds with spiro structures often exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary investigations suggest that this compound and its derivatives may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some studies propose potential neuroprotective mechanisms, although detailed investigations are required to elucidate these pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is insightful:

Compound NameMolecular FormulaBiological Activity
Spiro[3.3]heptane-1-carboxylic acidC8H12O2Antimicrobial, anticancer
1-Azabicyclo[3.3.0]octane-2-carboxylic acidC9H15NO2Enzyme inhibition
Bicyclo[3.3.0]octane-1-carboxylic acidC9H14O2Anticancer properties

This table illustrates that while this compound shares features with other bicyclic compounds, its unique spiro configuration may influence its biological properties distinctly.

Anticancer Activity

A study conducted on various spirocyclic compounds revealed that derivatives of this compound exhibited significant cytotoxic effects against several human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A375 (melanoma)

The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to strong anticancer activity compared to established chemotherapeutics like vincristine.

Neuroprotective Effects

Research exploring the neuroprotective properties of spirocyclic compounds suggests that they may modulate neurotransmitter systems and inhibit apoptotic pathways in neuronal cells. Specific pathways involved include:

  • Inhibition of oxidative stress
  • Modulation of calcium ion influx

These findings warrant further investigation into the therapeutic potential of this compound in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound interacts with specific molecular targets (e.g., enzymes or receptors) due to its three-dimensional structure.
  • It may act as an inhibitor of certain enzymes involved in cancer progression or neurodegeneration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Spiro[2.5]octane-1-carboxylic Acid with high purity?

  • Answer : A multi-step synthesis involving cyclopropane ring formation (e.g., via [2+1] cycloaddition) followed by carboxylation is commonly employed. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical. Purity (>97%) should be confirmed using HPLC or LC-MS, with reference to Certificates of Analysis (COA) from suppliers .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

  • Answer : Due to its low aqueous solubility, prepare stock solutions in DMSO (10 mM) and dilute in buffer systems. Alternatively, convert the carboxylic acid to its sodium salt via neutralization with NaOH. Solubility profiles should be validated using dynamic light scattering (DLS) or phase solubility studies .

Q. What analytical techniques are essential for structural confirmation?

  • Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic junction and carboxylic acid moiety. IR spectroscopy can validate the carbonyl stretch (~1700 cm1^{-1}). For absolute stereochemical confirmation, X-ray crystallography is recommended .

Q. What safety precautions are necessary during handling?

  • Answer : Follow GHS guidelines: wear PPE (gloves, lab coat), avoid inhalation (H335), and prevent skin contact (H315). Store in sealed containers at recommended temperatures (room temperature or 2–8°C, depending on supplier specifications) .

Advanced Research Questions

Q. How can conflicting data on bioactivity between studies be resolved?

  • Answer : Contradictions may arise from differences in purity, stereochemistry, or assay conditions. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Cross-check synthetic protocols and purity certificates (COA) to rule out batch variability .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?

  • Answer : The strained cyclopropane ring enhances reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use mild conditions (low temperature, weak bases) to prevent ring opening. Monitor reaction progress via TLC or GC-MS .

Q. How does stereochemistry influence target binding in drug discovery?

  • Answer : Enantiomers may exhibit divergent binding affinities. Separate enantiomers via chiral HPLC or asymmetric synthesis. Test each enantiomer in target engagement assays (e.g., SPR, ITC) and correlate with molecular docking simulations .

Q. What modifications enhance metabolic stability while retaining activity?

  • Answer : Introduce substituents at the carboxylic acid (e.g., amide prodrugs) or cyclopropane ring (fluorine substitution). Use Boc-protected derivatives (e.g., 5-Boc-5-azaspiro analogs) to improve stability during in vitro assays .

Q. How should researchers address discrepancies in recommended storage conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to compare degradation under room temperature vs. 2–8°C. If lyophilized, store with desiccants. Follow supplier-specific COA for validated conditions .

Q. What computational methods predict the compound’s conformational flexibility?

  • Answer : Use density functional theory (DFT) to model the spirocyclic structure’s energy minima. Molecular dynamics (MD) simulations (e.g., in explicit solvent) can assess flexibility over time. Compare with experimental NMR data for validation .

Q. Notes for Experimental Design

  • Stereochemical Integrity : Ensure asymmetric synthesis protocols are rigorously optimized to avoid racemization, which can invalidate bioactivity data .
  • Batch Consistency : Use standardized synthetic routes and validate each batch via COA to minimize variability in downstream assays .

Properties

IUPAC Name

spiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFUPYBGQILOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439885
Record name Spiro[2.5]octane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-86-7
Record name Spiro[2.5]octane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.5]octane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product from Example 1A in 100 mL of water was treated with NaOH (11.4 g, 0.29 mol) and heated at reflux for 8 hours. The reaction mixture was allowed to cool to ambient temperature and extracted with diethyl ether (2×100 mL). The aqueous layer was acidified to pH 3 by careful addition of concentrated HCl and extracted with diethyl ether (3×100 mL). The ethereal extracts were combined and concentrated under reduced pressure to afford an oil that was distilled under vacuum (120° C., 60 torr) to provide the title compound as a clear oil. 1H NMR (CDCl3, 300 MHz) δ 11.95 (s, 1H), 1.30-1.60 (m, 11H), 1.13 (dd, 1H), 0.90 (dd, 1H); 13C NMR (CDCl3, 100 MHz) δ 179.6, 37.5, 32.1, 28.8, 26.0, 25.9, 25.6, 21.6; MS m/z 172 (M+NH4)+.
Quantity
0 (± 1) mol
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11.4 g
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Spiro[2.5]octane-1-carboxylic Acid
Spiro[2.5]octane-1-carboxylic Acid
Spiro[2.5]octane-1-carboxylic Acid
Spiro[2.5]octane-1-carboxylic Acid
Spiro[2.5]octane-1-carboxylic Acid
Spiro[2.5]octane-1-carboxylic Acid

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